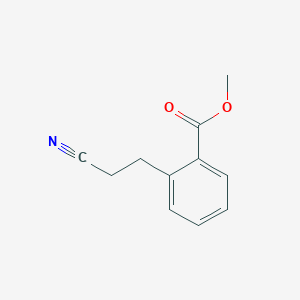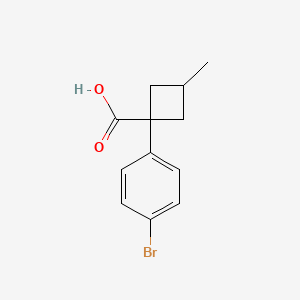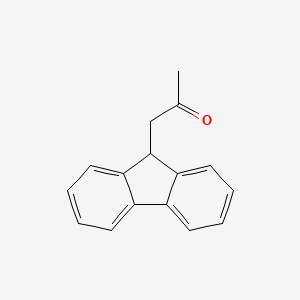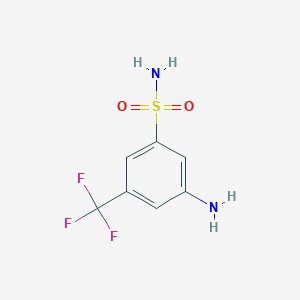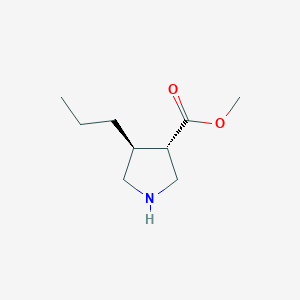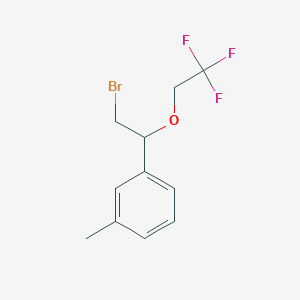
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2,2,2-trifluoroethyl)benzene , is a chemical compound with the molecular formula C8H6BrF3 . It consists of a benzene ring substituted with a bromine atom and a trifluoroethyl group. The compound’s structure is as follows:
Structure: C6H5CH2CH2BrCF3
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes can yield 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene. One common method involves the reaction of 1-(2,2,2-trifluoroethoxy)ethanol with 3-methylbenzyl bromide. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Precise conditions and catalysts are crucial for achieving high yields.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.
Reduction Reactions: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Oxidation Reactions: Oxidation of the methyl group can lead to carboxylic acids or ketones.
Common reagents include strong bases (for substitution), reducing agents (for reduction), and oxidizing agents (for oxidation).
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene finds applications in:
Organic Synthesis: As a versatile building block for creating more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Materials Science: It may contribute to novel materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene is unique due to its trifluoroethyl group, similar compounds include 2-Bromo-2-chloro-1,1,1-trifluoroethane (used as an inhalation anesthetic) . These compounds share structural features but serve different purposes.
Remember that this information is based on available data, and ongoing research may reveal additional insights
Eigenschaften
Molekularformel |
C11H12BrF3O |
|---|---|
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C11H12BrF3O/c1-8-3-2-4-9(5-8)10(6-12)16-7-11(13,14)15/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
OSNDRJRMDVHDAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CBr)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
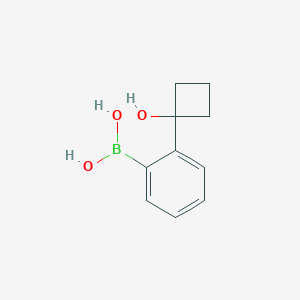
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
